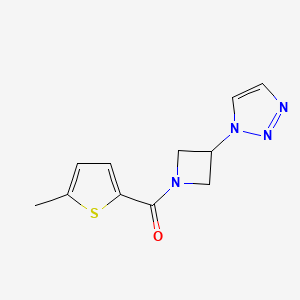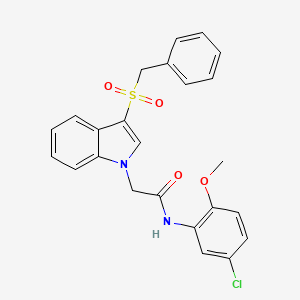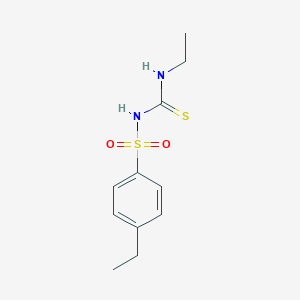
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with 1H-1,2,3-triazol rings, such as 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride , are often used in pharmaceuticals and agrochemicals . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar triazole analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy are commonly used .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, some compounds undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the compound 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone”, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.
Anticancer Activity
Compounds containing the 1,2,3-triazole moiety have been studied for their potential anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cells, such as BT-474 cells, in a concentration-dependent manner through biological studies like acridine orange/ethidium bromide staining assay .
Drug Discovery
The 1,2,3-triazole ring system is not found in nature but has found extensive use in drug discovery due to its unique properties. It serves as a versatile scaffold for the development of new therapeutic agents .
Organic Synthesis
In organic synthesis, the 1,2,3-triazole structure is utilized for constructing complex molecules due to its stability and reactivity. It can act as a building block for various synthetic pathways .
Supramolecular Chemistry
The triazole ring can participate in supramolecular chemistry applications due to its ability to engage in hydrogen bonding and other non-covalent interactions, which are essential for creating complex structures .
Bioconjugation
Bioconjugation techniques often employ 1,2,3-triazoles for linking biomolecules together. This is particularly useful in chemical biology and fluorescent imaging applications .
Materials Science
Triazole derivatives have been used in materials science to develop new materials with desirable properties such as nano- and fiber-based materials with antibacterial properties .
Mecanismo De Acción
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, is a derivative of 1,2,3-triazole . Triazole derivatives have been reported to inhibit a broad spectrum of targets, including Bcr-Abl mutants, which are associated with disease progression in Chronic Myeloid Leukemia (CML) .
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has been reported to strongly inhibit the kinase activities of Bcr-Abl (WT) and Bcr-Abl (T315I), which are associated with CML . The inhibition of these targets leads to the suppression of their downstream effects, contributing to the compound’s therapeutic effects.
Biochemical Pathways
The compound affects the Bcr-Abl pathway, which plays a crucial role in the progression of CML . By inhibiting Bcr-Abl mutants, the compound disrupts this pathway, leading to the suppression of disease progression.
Pharmacokinetics
Thiophene derivatives, which form part of the compound’s structure, are known for their broad range of therapeutic properties and diverse applications in medicinal chemistry
Result of Action
The compound’s action results in the suppression of the proliferation of certain cells. For instance, it has been reported to potently suppress the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Safety and Hazards
The safety and hazards associated with these compounds can vary. For instance, the compound 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride has hazard statements H302, H315, H319, H335, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQQMSSEHCWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)
![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)
![Ethyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B2899298.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899308.png)
![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)
